![molecular formula C9H12N2 B1303633 2,3,4,5-テトラヒドロ-1H-ベンゾ[e][1,4]ジアゼピン CAS No. 5946-39-4](/img/structure/B1303633.png)

2,3,4,5-テトラヒドロ-1H-ベンゾ[e][1,4]ジアゼピン

概要

説明

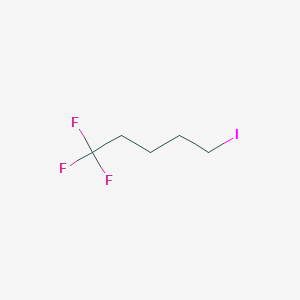

2,3,4,5-テトラヒドロ-1H-ベンゾ[e][1,4]ジアゼピンは、分子式C9H12N2の複素環式化合物です。これは、広範囲の薬理学的活性を有することで知られるベンゾジアゼピン類に属します。 この化合物は、融合したベンゼン環とジアゼピン環系を特徴としており、医薬品化学における貴重な足場となっています .

2. 製法

合成経路と反応条件

2,3,4,5-テトラヒドロ-1H-ベンゾ[e][1,4]ジアゼピンの合成は、様々な方法で行うことができます。一般的なアプローチの1つは、適切な前駆体を酸性または塩基性条件下で環化することです。 例えば、o-フェニレンジアミンとケトンまたはアルデヒドを触媒の存在下で反応させると、目的のベンゾジアゼピン誘導体が得られます .

工業生産方法

工業環境では、2,3,4,5-テトラヒドロ-1H-ベンゾ[e][1,4]ジアゼピンの生産には、しばしば高スループット合成技術が用いられます。 固相合成は、これらの誘導体を製造するための効率的な方法として開発されており、化合物の大きなライブラリーを迅速に生成することができます .

科学的研究の応用

2,3,4,5-テトラヒドロ-1H-ベンゾ[e][1,4]ジアゼピンは、科学研究において数多くの応用があります。

化学: これは、より複雑な分子の合成のための構成要素として役立ちます。

生物学: この化合物は、酵素阻害と受容体結合に関連する研究に使用されます。

医学: それは、不安解消作用、抗けいれん作用、鎮静作用など、潜在的な治療効果について調査されています。

生化学分析

Biochemical Properties

2,3,4,5-Tetrahydro-1H-benzo[e][1,4]diazepine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with noncompetitive AMPA receptor antagonists, which are crucial in modulating synaptic transmission and plasticity . Additionally, this compound has been studied for its potential inhibitory effects on HIV-1 replication . The nature of these interactions often involves binding to specific sites on the target biomolecules, leading to inhibition or modulation of their activity.

Cellular Effects

The effects of 2,3,4,5-Tetrahydro-1H-benzo[e][1,4]diazepine on various types of cells and cellular processes are profound. It has been evaluated for its anticancer properties, particularly in breast cancer cells, where it exhibited cytotoxicity against both benign and metastatic cells . This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with AMPA receptors can alter synaptic signaling, which in turn can impact neuronal function and plasticity .

Molecular Mechanism

At the molecular level, 2,3,4,5-Tetrahydro-1H-benzo[e][1,4]diazepine exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, its role as a noncompetitive AMPA receptor antagonist involves binding to the receptor and modulating its activity . Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby altering the transcriptional landscape of the cell.

Temporal Effects in Laboratory Settings

The temporal effects of 2,3,4,5-Tetrahydro-1H-benzo[e][1,4]diazepine in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. This compound is generally stable under ambient conditions, but its stability can vary depending on the specific experimental setup . Long-term studies have shown that it can have sustained effects on cellular processes, such as prolonged inhibition of HIV-1 replication .

Dosage Effects in Animal Models

In animal models, the effects of 2,3,4,5-Tetrahydro-1H-benzo[e][1,4]diazepine vary with different dosages. Studies have shown that at lower doses, it can effectively inhibit target enzymes or receptors without causing significant toxicity . At higher doses, it may exhibit toxic or adverse effects, such as cytotoxicity in cancer cells . These dosage-dependent effects are crucial for determining the therapeutic window and safety profile of the compound.

Metabolic Pathways

2,3,4,5-Tetrahydro-1H-benzo[e][1,4]diazepine is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. For example, it may undergo phase I and phase II metabolic reactions, leading to the formation of metabolites that are more easily excreted . These metabolic pathways can also influence the compound’s bioavailability and efficacy.

Transport and Distribution

The transport and distribution of 2,3,4,5-Tetrahydro-1H-benzo[e][1,4]diazepine within cells and tissues are mediated by specific transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in different cellular compartments . Understanding these transport mechanisms is essential for optimizing its therapeutic potential and minimizing off-target effects.

Subcellular Localization

The subcellular localization of 2,3,4,5-Tetrahydro-1H-benzo[e][1,4]diazepine can influence its activity and function. This compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, its localization to the nucleus can enable it to interact with transcription factors and influence gene expression, while its presence in the cytoplasm can affect signaling pathways and metabolic processes.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,4,5-Tetrahydro-1H-benzo[e][1,4]diazepine can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of o-phenylenediamine with ketones or aldehydes in the presence of a catalyst can yield the desired benzodiazepine derivative .

Industrial Production Methods

In industrial settings, the production of 2,3,4,5-Tetrahydro-1H-benzo[e][1,4]diazepine often involves high-throughput synthesis techniques. Solid-phase synthesis has been developed as an efficient method for producing these derivatives, allowing for the rapid generation of large libraries of compounds .

化学反応の分析

反応の種類

2,3,4,5-テトラヒドロ-1H-ベンゾ[e][1,4]ジアゼピンは、以下を含む様々な化学反応を起こします。

酸化: この化合物は、対応するN-オキシドを形成するために酸化することができます。

還元: 還元反応は、この化合物を対応するジヒドロまたはテトラヒドロ誘導体に変換することができます。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過酸化水素と過酸が含まれます。

還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が頻繁に使用されます。

主要な生成物

これらの反応から生成される主要な生成物には、N-オキシド、還元誘導体、様々な官能基を持つ置換ベンゾジアゼピンが含まれます .

作用機序

2,3,4,5-テトラヒドロ-1H-ベンゾ[e][1,4]ジアゼピンの作用機序は、γ-アミノ酪酸(GABA)受容体などの特定の分子標的との相互作用を伴います。これらの受容体に結合することで、この化合物はGABAの抑制効果を高め、不安解消作用と鎮静作用をもたらします。 関与する経路には、神経伝達物質の放出の調節と受容体の活性化が含まれます .

類似化合物との比較

類似化合物

ジアゼパム: 不安解消作用と鎮静作用が類似した、別のベンゾジアゼピンです。

ロラゼパム: 不安障害の治療に使用されていることが知られています。

オキサゼパム: 鎮静作用と不眠症の治療に使用されます.

独自性

2,3,4,5-テトラヒドロ-1H-ベンゾ[e][1,4]ジアゼピンは、その特定の環構造によりユニークです。この構造は、独特の薬理学的特性をもたらします。 そのテトラヒドロ構造は、他のベンゾジアゼピンと比べて、異なる結合親和性と効力を提供します .

特性

IUPAC Name |

2,3,4,5-tetrahydro-1H-1,4-benzodiazepine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2/c1-2-4-9-8(3-1)7-10-5-6-11-9/h1-4,10-11H,5-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLXBHOCKBUILHN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC2=CC=CC=C2CN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20378071 | |

| Record name | 2,3,4,5-Tetrahydro-1H-benzo[e][1,4]diazepine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20378071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5946-39-4 | |

| Record name | 2,3,4,5-Tetrahydro-1H-benzo[e][1,4]diazepine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20378071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3,4,5-tetrahydro-1H-1,4-benzodiazepine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4,7,7-Trimethyl-2,3-dioxo-bicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B1303587.png)

![1-(4-methoxyphenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B1303591.png)

![1-Pyridin-3-yl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B1303595.png)

![1-(3,4,5-Trimethoxyphenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B1303596.png)

![1-[2-Nitro-4-(trifluoromethyl)phenyl]piperazine](/img/structure/B1303611.png)

![1-[4-Nitro-2-(trifluoromethyl)phenyl]piperazine](/img/structure/B1303614.png)